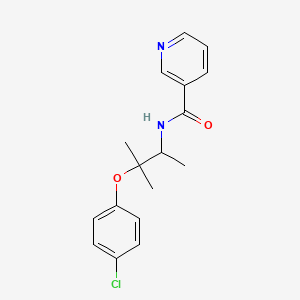
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with dichloro groups and a benzenesulfonic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt typically involves multiple stepsThe subsequent steps involve the coupling of the quinoxaline derivative with an amino benzenesulfonic acid derivative under specific reaction conditions, such as the use of coupling agents and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the quinoxaline ring or the sulfonic acid moiety.
Substitution: The dichloro groups on the quinoxaline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Scientific Research Applications
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The quinoxaline ring and sulfonic acid moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid: The non-sodium salt form of the compound.
2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid, potassium salt: A similar compound with potassium instead of sodium.
Uniqueness
The sodium salt form of 2-Amino-5-(((2,3-dichloroquinoxalin-6-yl)carbonyl)amino)benzenesulfonic acid is unique due to its specific solubility and reactivity properties, which can influence its applications in various fields .
Properties
CAS No. |
130328-27-7 |
|---|---|
Molecular Formula |
C15H9Cl2N4NaO4S |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
sodium;2-amino-5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]benzenesulfonate |
InChI |
InChI=1S/C15H10Cl2N4O4S.Na/c16-13-14(17)21-11-5-7(1-4-10(11)20-13)15(22)19-8-2-3-9(18)12(6-8)26(23,24)25;/h1-6H,18H2,(H,19,22)(H,23,24,25);/q;+1/p-1 |
InChI Key |
RWNBKABRJTTYQS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)N)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




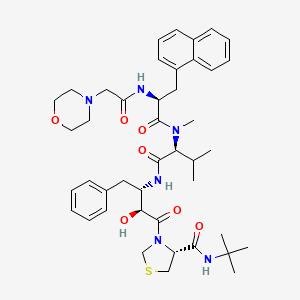
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

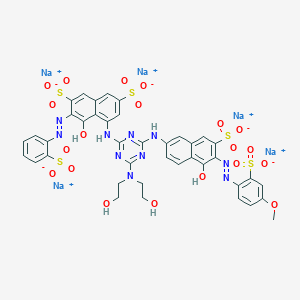
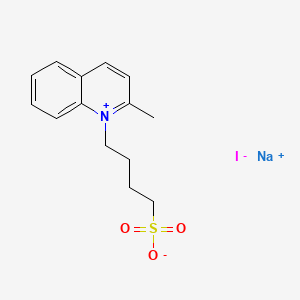
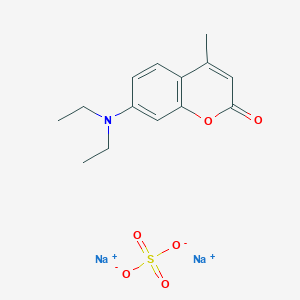
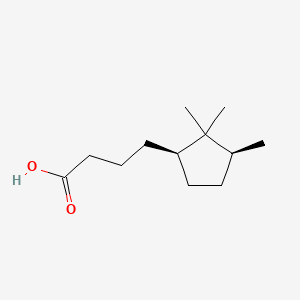

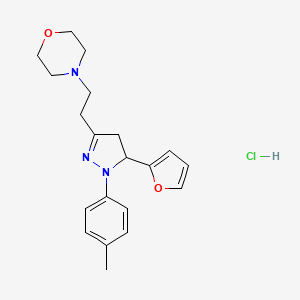
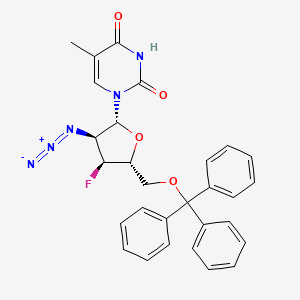
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
